molecular formula C14H12N2O3S B2546872 2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide CAS No. 895644-67-4

2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide

Cat. No.: B2546872
CAS No.: 895644-67-4
M. Wt: 288.32
InChI Key: UFPLORWJGGFBDL-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the pharmacologically active 1,2,4-benzothiadiazine 1,1-dioxide scaffold. This scaffold is the subject of extensive research due to its wide spectrum of biological activities. Scientific reviews highlight that this core structure is investigated for various therapeutic applications, including antimicrobial, antiviral, anticancer, antihypertensive, and antidiabetic agents . The specific substitution pattern on the benzothiadiazine ring profoundly influences its biological activity and selectivity; for instance, aryl and alkyl functional groups at different positions can be responsible for targeting specific pathways . This makes derivatives like this compound valuable tools for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. Researchers can utilize this compound to explore its potential as an inhibitor or modulator of various biological targets, such as KATP channels, AMPA receptors, or specific enzymes like aldose reductase, given that related derivatives have shown activity in these areas . The compound is supplied as a dry powder with a molecular weight of 288.33 g/mol and an empirical formula of C14H12N2O3S . It is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-10-5-4-6-11(9-10)16-14(17)15-12-7-2-3-8-13(12)20(16,18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPLORWJGGFBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide, also known as 4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11N3O3S
  • Molecular Weight : 289.31 g/mol
  • CAS Number : 72810-61-8

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors in biological systems. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme crucial in melanin production. Inhibition of this enzyme can have implications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research indicates that compounds structurally related to this compound demonstrate significant tyrosinase inhibitory activity. For instance:

  • Case Study : A study evaluated several analogs of benzylidene derivatives and found that some exhibited tyrosinase inhibition up to 220 times more potent than kojic acid in certain conditions . This suggests that similar compounds may also exhibit enhanced activity against tyrosinase.

Antioxidant Properties

In addition to enzyme inhibition, the compound has shown antioxidant properties. Antioxidants are vital in preventing oxidative stress-related damage in cells. The antioxidant capacity of related compounds was assessed through various assays, indicating promising results comparable to established antioxidants .

Summary of Key Studies

StudyFindingsImplications
Study on Tyrosinase InhibitionAnalog compounds showed potent inhibition of mushroom tyrosinase with competitive and mixed inhibition patterns observed .Potential for developing skin-lightening agents.
Antioxidant Activity AssessmentCompounds exhibited strong antioxidant efficacy similar to positive controls .Possible applications in skin care and health supplements.

Comparison with Similar Compounds

Substituted Benzothiadiazine Dioxides with Halogen/Methyl Groups

  • Diazoxide (7-Chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide): Key Differences: Diazoxide has a chloro group at position 7 and a methyl group at position 3, compared to the target compound’s 3-methylphenyl and hydroxyl groups. Activity: Diazoxide potentiates AMPA receptor currents by 2.5-fold at 1 mM .
  • Hydroflumethiazide (3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide):

    • Key Differences : Contains a trifluoromethyl group and sulfonamide moiety.
    • Activity : Used as a diuretic; the sulfonamide group is critical for renal carbonic anhydrase inhibition .
Compound Substituents Molecular Weight Biological Activity Key Feature
Target Compound 2-(3-methylphenyl), 3-OH ~328.35* Potential AMPA modulation Enhanced lipophilicity vs. diazoxide
Diazoxide 7-Cl, 3-CH₃ 230.67 Antihypertensive 2.5x glutamate current increase
Hydroflumethiazide 6-CF₃, 7-SO₂NH₂ 331.31 Diuretic Sulfonamide-driven renal activity

*Calculated based on molecular formula (C₁₅H₁₄N₂O₃S₂).

Hydroxy-Substituted Benzothiazine Dioxides

  • 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide :

    • Key Differences : Features a 4-hydroxy group and 3-chlorobenzoyl substituent.
    • Activity : Exhibits anti-inflammatory and analgesic properties via COX inhibition . The target compound’s 3-OH group may similarly engage in hydrogen bonding but with altered receptor selectivity.
  • Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide):

    • Key Differences : Contains a carboxamide group at position 3 and a thiazole ring.
    • Activity : Selective COX-2 inhibitor with reduced gastrointestinal toxicity compared to other NSAIDs .
Compound Substituents Molecular Weight Biological Activity Key Feature
Target Compound 2-(3-methylphenyl), 3-OH ~328.35 Underexplored Potential for CNS-targeted activity
3-(3-Cl-benzoyl)-4-OH 3-Cl-benzoyl, 4-OH 323.76 Anti-inflammatory Crystal packing via H-bonds
Meloxicam 4-OH, 3-carboxamide 351.40 COX-2 inhibition High selectivity, low GI toxicity

Thiadiazine Derivatives with Varying Ring Conformations

  • Cyclothiazide (3-bicyclo[2.2.1]hept-5-en-2-yl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide):

    • Key Differences : Contains a bicyclic substituent and sulfonamide group.
    • Activity : Blocks AMPA receptor desensitization by 18-fold at 100 µM . The target compound lacks the sulfonamide group, which may reduce off-target effects.
  • Piroxicam (4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide): Key Differences: Pyridyl carboxamide substituent. Activity: Non-steroidal anti-inflammatory drug (NSAID) with long half-life .
Compound Substituents Molecular Weight Biological Activity Key Feature
Cyclothiazide Bicyclic, 6-Cl, 7-SO₂NH₂ 416.91 AMPA receptor modulation 18x glutamate current enhancement
Piroxicam 2-pyridyl, 3-carboxamide 331.35 NSAID Long half-life (40–50 hours)

Key Research Findings

  • Structural Impact on Activity :

    • The 3-methylphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs like diazoxide .
    • Hydroxyl groups at position 3 or 4 (as in meloxicam) correlate with anti-inflammatory activity but require balancing solubility and membrane permeability .
    • Sulfonamide groups (e.g., hydroflumethiazide) are critical for diuretic activity but may introduce renal toxicity risks .
  • AMPA Receptor Modulation: Diazoxide and cyclothiazide demonstrate that small substituent changes (e.g., Cl vs. methylphenyl) drastically alter potency. The target compound’s hydroxyl group could enable novel binding interactions .

Q & A

Q. What are the established synthetic routes for preparing 2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide?

The compound is typically synthesized via condensation of o-aminobenzenesulfonamide derivatives with urea or isocyanates under reflux conditions. For example, intramolecular aza-Wittig reactions of o-azido derivatives can efficiently construct the benzothiadiazine core. Reaction optimization often involves catalysts (e.g., palladium for cross-coupling) and polar aprotic solvents (e.g., DMF) to enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving hydrogen bonding and π-stacking interactions in related benzothiadiazine derivatives . Complementary techniques include FTIR (to identify sulfonamide and hydroxyl groups), NMR (for substituent positioning), and Raman spectroscopy (to track vibrational modes of the thiadiazine ring) .

Q. What are the primary biological targets associated with benzothiadiazine 1,1-dioxide derivatives?

These compounds are known to modulate ionotropic glutamate receptors (e.g., AMPA receptors), aldose reductase (ALR2), and enzymes involved in diabetic complications. For example, IDRA21, a structural analog, enhances cognitive function via AMPA receptor potentiation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in benzothiadiazine functionalization?

Computational tools (e.g., DFT calculations) predict reactive sites on the aromatic rings, guiding the choice of electrophiles/nucleophiles. For instance, halogenation at the 7-position of the benzothiadiazine scaffold significantly enhances ALR2 inhibition, as shown in SAR studies . Experimental validation via HPLC-MS monitoring ensures minimal byproduct formation .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data for AMPA receptor modulation?

Combining X-ray crystallography (to visualize binding modes) with small-angle X-ray scattering (SAXS) clarifies dimer interface occupancy. For example, trialkyl-substituted derivatives exhibit unexpected potency due to steric effects, contradicting earlier monoalkyl-substituted models. Mutagenesis studies further validate target interactions .

Q. How can molecular docking simulations guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?

Docking into AMPA receptor S1S2 domains identifies substituents that stabilize hydrophobic interactions (e.g., cyclopropyl groups) while maintaining logP values <3 for BBB penetration. MD simulations assess dynamic stability of ligand-receptor complexes .

Q. What methodologies quantify degradation kinetics of benzothiadiazine derivatives under physiological conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS/MS detect hydrolysis products like 2-aminobenzenesulfonamide. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life, while crystallography confirms degradation pathways .

Data Analysis and Mechanistic Studies

Q. How do conflicting reports on aldose reductase inhibition potency correlate with substituent electronic effects?

Hammett plots correlate substituent σ-values with IC₅₀ data. Electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance ALR2 binding by polarizing the sulfonamide moiety, as validated by QSAR models .

Q. What in vitro and in vivo models are optimal for evaluating antihypertensive activity?

In vitro: Patch-clamp assays on vascular smooth muscle cells quantify K⁺ channel modulation. In vivo: Streptozotocin-induced diabetic rats measure reductions in sciatic nerve sorbitol accumulation, linking ALR2 inhibition to therapeutic efficacy .

Q. How can contradictory results in AMPA receptor desensitization assays be reconciled?

Fluorescence-based FLIPR assays (EC₂ₓ values) differentiate allosteric vs. orthosteric modulation. For example, SAXS data for compound 11m confirmed single-site dimer binding, resolving discrepancies with earlier multi-site models .

Q. Tables for Key Data

Biological Target Assay Type Key Finding Reference
AMPA receptorsFLIPR (EC₂ₓ)Trialkyl-substituted derivatives (e.g., 7b) show EC₂ₓ = 2.7–4.3 μM
Aldose reductase (ALR2)In vitro IC₅₀7-chloro derivatives inhibit ALR2 with IC₅₀ = 0.032–0.975 μM
Diabetic neuropathy (in vivo)Sciatic nerve sorbitol9m reduces sorbitol by 62% in STZ-induced rats
Synthetic Method Yield OptimizationKey Reagents/Conditions
Aza-Wittig cyclization78–85%o-Azidobenzenesulfonic acid, triphenylphosphine, DMF, 80°C
Condensation with urea65–72%o-Aminobenzenesulfonamide, urea, DMF, reflux (12 h)

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